Trifluoperazine sulfoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLPXYMIYHZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935093 |

Source

|

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549-88-8 |

Source

|

| Record name | Trifluoperazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001549888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trifluoperazine Sulfoxide from Trifluoperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the synthesis of trifluoperazine sulfoxide, a primary metabolite of the antipsychotic drug trifluoperazine, starting from its commercially available dihydrochloride salt. This document is intended to serve as a practical resource, blending established chemical principles with actionable laboratory protocols. Full editorial control has been exercised to present the information in a logical and scientifically rigorous manner, prioritizing clarity and reproducibility.

Introduction: The Significance of Trifluoperazine and its Sulfoxide Metabolite

Trifluoperazine is a potent phenothiazine-class antipsychotic agent that has been utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The metabolism of trifluoperazine is extensive, with sulfoxidation being a major biotransformation pathway, leading to the formation of this compound.[2] Understanding the synthesis and properties of this metabolite is crucial for a complete pharmacological and toxicological profiling of the parent drug. This guide details a reliable method for the chemical synthesis of this compound, providing researchers with a means to produce this important molecule for further investigation.

Chemical Transformation: The Oxidation of the Phenothiazine Sulfur

The core of the synthesis lies in the selective oxidation of the sulfur atom within the phenothiazine ring of trifluoperazine to a sulfoxide. This transformation must be conducted under conditions that avoid over-oxidation to the corresponding sulfone or degradation of the trifluoperazine molecule. Several oxidizing agents can achieve this, with hydrogen peroxide in an acidic medium being a particularly effective and environmentally benign choice. The reaction proceeds via an electrophilic attack of an activated oxygen species on the electron-rich sulfur atom of the phenothiazine nucleus.

The overall synthetic workflow can be visualized as follows:

Caption: A schematic overview of the synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Part 1: Liberation of the Trifluoperazine Free Base

The starting material, trifluoperazine dihydrochloride, is a salt. To ensure efficient oxidation, the free base of trifluoperazine must first be liberated.

-

Dissolution: Dissolve a known quantity of trifluoperazine dihydrochloride in deionized water.

-

Basification: Slowly add a saturated solution of sodium bicarbonate with constant stirring. The pH of the solution should be monitored and adjusted to be slightly alkaline (pH 8-9).

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The free base is more soluble in the organic phase.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the trifluoperazine free base as an oily or solid residue.

Part 2: Oxidation to this compound

This step requires careful control of the reaction conditions to favor the formation of the sulfoxide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the trifluoperazine free base in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise while maintaining the temperature below 10°C. The molar ratio of trifluoperazine to hydrogen peroxide should be approximately 1:1 to minimize over-oxidation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a more polar product spot (the sulfoxide).

-

Quenching: Once the reaction is complete, carefully quench any excess hydrogen peroxide by the slow addition of a saturated solution of sodium sulfite until the solution no longer tests positive for peroxides (using peroxide test strips).

Part 3: Workup and Purification

Isolation of the pure this compound is achieved through a standard workup and chromatographic purification.

-

Neutralization: Carefully neutralize the acidic reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the neutralized aqueous solution multiple times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatographic Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is typically effective, with the more polar sulfoxide eluting after any unreacted starting material.

-

Isolation: Collect the fractions containing the pure this compound (as determined by TLC), combine them, and evaporate the solvent to yield the final product.

Physicochemical Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Parameter | Trifluoperazine | This compound |

| Molecular Formula | C21H24F3N3S | C21H24F3N3OS |

| Molecular Weight | 407.5 g/mol [1] | 423.5 g/mol [2] |

| Appearance | Oily or solid residue | Off-white to pale yellow solid |

| Melting Point | Not applicable (as free base) | 173-175 °C (as dihydrochloride trihydrate)[1] |

Spectroscopic Analysis:

-

Mass Spectrometry (MS): The mass spectrum of this compound should show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight (423.5 g/mol ).[3] Key fragment ions may be observed, although a detailed fragmentation pattern is not widely published. The mass spectrum of the parent compound, trifluoperazine, is well-documented for comparison.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Similar to the proton NMR, the carbon signals in the phenothiazine ring, particularly those closest to the sulfur atom, will be influenced by the oxidation. A detailed analysis of the ¹³C NMR spectrum can provide further confirmation of the structure.

-

Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of this compound, when compared to trifluoperazine, will be the appearance of a strong absorption band characteristic of the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.

The logical flow of the characterization process is outlined below:

Caption: The logical progression of analytical techniques for product characterization.

Conclusion and Future Perspectives

This guide has provided a detailed and practical protocol for the synthesis of this compound from trifluoperazine dihydrochloride. The use of hydrogen peroxide as the oxidant offers a straightforward and environmentally conscious approach. The successful synthesis and purification of this key metabolite will enable further research into its pharmacological activity, metabolic stability, and potential toxicological effects. Future work could focus on optimizing the reaction conditions to improve yield and minimize by-product formation, as well as exploring alternative, milder oxidizing agents. The availability of a reliable synthetic route to this compound is a valuable asset for the scientific community engaged in drug metabolism and development.

References

-

PubChem. Trifluoperazine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Trifluoperazine. NIST Chemistry WebBook. [Link]

-

Journal of the American Chemical Society. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. [Link]

-

MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

-

Journal of Synthetic Chemistry. Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]

-

mzCloud. Trifluoperazine. [Link]

Sources

Physicochemical properties of Trifluoperazine sulfoxide

An In-depth Technical Guide to the Physicochemical Properties of Trifluoperazine Sulfoxide

Introduction

Trifluoperazine is a potent phenothiazine-class antipsychotic agent, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is principally mediated through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] Upon administration, trifluoperazine undergoes extensive hepatic metabolism, with sulfoxidation being a primary pathway, leading to the formation of its major metabolite, this compound.[3][4] Understanding the distinct physicochemical properties of this sulfoxide metabolite is paramount for a comprehensive grasp of the parent drug's pharmacokinetics, for the development of robust analytical methods for therapeutic drug monitoring, and for assessing the potential biological activity of the metabolite itself.[5]

This guide provides a detailed examination of the core physicochemical characteristics of this compound, outlines the experimental logic for their determination, and presents validated analytical workflows.

Chemical Identity and Molecular Structure

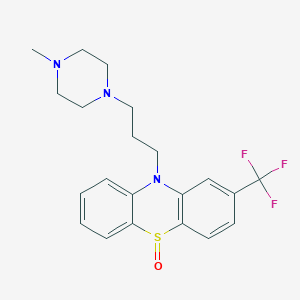

This compound is structurally characterized by the oxidation of the sulfur atom in the phenothiazine ring system of the parent compound.

-

IUPAC Name: 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide[6]

-

Synonyms: Triphthazine Sulfoxide, Trifluoperazine S-oxide[7][8][10]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The introduction of a polar sulfoxide group significantly alters the physicochemical profile of the molecule compared to the parent trifluoperazine. This has direct implications for its solubility, membrane permeability, and interactions with biological targets.

| Property | Value | Source |

| Molecular Weight | 423.5 g/mol | [6][10] |

| Physical State | Solid at room temperature | [7] |

| Boiling Point | 553.0 ± 50.0 °C (Predicted) | [11] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [11] |

| pKa | 7.65 ± 0.10 (Predicted) | [11] |

| XLogP3 | 3.7 | [6] |

| Solubility | Soluble in organic solvents such as Methanol. | [7][8] |

Metabolic Formation Pathway

This compound is a product of Phase I metabolism, specifically sulfoxidation, which primarily occurs in the liver.[3][4] This biotransformation is a key step in the drug's clearance pathway. The relatively high plasma concentrations of the sulfoxide metabolite observed shortly after oral administration of trifluoperazine are indicative of significant presystemic (first-pass) metabolism.[5]

Sources

- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 2. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. veeprho.com [veeprho.com]

- 11. This compound CAS#: 1549-88-8 [m.chemicalbook.com]

An In-Depth Technical Guide to the Isolation of Trifluoperazine Sulfoxide from In Vivo Metabolism

This guide provides a comprehensive, technically detailed framework for the isolation, purification, and characterization of trifluoperazine sulfoxide, a primary metabolite of the antipsychotic drug trifluoperazine, from in vivo sources. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. Every protocol herein is presented as a self-validating system, grounded in established analytical principles and supported by authoritative references.

Preamble: The Rationale for Metabolite Isolation

Trifluoperazine, a phenothiazine derivative, is a potent antipsychotic agent whose therapeutic and toxicological profiles are influenced by its extensive metabolism.[1][2] The blockade of dopamine D2 receptors in the brain is central to its mechanism of action.[3][4] Hepatic biotransformation, primarily through the cytochrome P450 enzyme system, leads to a variety of metabolites via pathways including sulfoxidation, N-dealkylation, N-oxidation, and aromatic hydroxylation.[1][5] Among these, this compound is a significant product of in vivo metabolism.[6][7]

The isolation of specific metabolites such as this compound is paramount for several reasons:

-

Pharmacological and Toxicological Assessment: Pure metabolites are required to definitively assess their intrinsic biological activity and potential contribution to the parent drug's overall therapeutic effect or toxicity profile.

-

Reference Standard Generation: A well-characterized isolated metabolite serves as a crucial reference standard for the validation of bioanalytical methods used in pharmacokinetic and drug metabolism studies.

-

Structural Elucidation: While modern analytical techniques can tentatively identify metabolites in complex biological matrices, definitive structural confirmation often necessitates isolation and analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delineate a robust workflow for the isolation of this compound from a suitable in vivo matrix, emphasizing the underlying principles that govern each step of the process.

Foundational Strategy: The In Vivo to In Vitro Bridge

The successful isolation of a drug metabolite from an in vivo source is a challenging endeavor due to the typically low concentrations and the complexity of the biological matrix. Therefore, a logical and efficient strategy is to first understand the metabolic profile using in vitro systems, such as human liver microsomes, and then apply this knowledge to develop a targeted isolation protocol for in vivo samples.

In Vitro Metabolism: A Preliminary Roadmap

In vitro incubation of trifluoperazine with liver microsomes provides a cleaner, more concentrated source of metabolites, facilitating their initial identification by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This preliminary investigation allows for the determination of the major metabolites formed and their chromatographic behavior, which is invaluable for developing a targeted purification strategy for the more complex in vivo samples.

The Keystone: A Certified Reference Standard

Before embarking on the isolation of this compound from a biological matrix, it is imperative to have a certified reference standard of the metabolite. This standard is not merely a convenience but a necessity for:

-

Method Development: Optimizing chromatographic separation and mass spectrometric detection parameters.

-

Confirmation of Identity: Comparing the chromatographic retention time and mass spectrum of the isolated compound with that of the certified standard provides unequivocal identification.

-

Quantification: Although not the primary focus of this guide, a reference standard is essential for any quantitative analysis of the isolated metabolite.

This compound is commercially available as a reference standard from several suppliers.[8][9] Its chemical identity is confirmed by its CAS number: 1549-88-8.[10]

The In Vivo Matrix: A Strategic Choice

For the preparative isolation of drug metabolites, the choice of the biological matrix is critical. While plasma is often used for pharmacokinetic studies, urine is generally the preferred matrix for metabolite isolation due to:

-

Larger Sample Volumes: Urine can be collected in larger quantities, increasing the total amount of metabolite available for isolation.

-

Higher Metabolite Concentrations: Many drug metabolites are concentrated in the urine for excretion.

-

Simpler Matrix: Compared to plasma, urine has a lower protein content, which simplifies the initial sample preparation steps.

Studies in rats have shown that while a smaller percentage of a trifluoperazine dose is excreted in the urine compared to feces, it remains a viable source of metabolites.[6]

A Step-by-Step Guide to the Isolation of this compound from Urine

The following protocol is a comprehensive workflow for the isolation of this compound from urine, integrating principles of solid-phase extraction and multi-step chromatographic purification.

Phase 1: Solid-Phase Extraction (SPE) for Initial Clean-up and Concentration

Solid-phase extraction is a robust and efficient technique for the extraction and concentration of analytes from complex matrices like urine.[11][12][13] For a basic compound like trifluoperazine and its metabolites, a mixed-mode cation exchange SPE sorbent is often effective.

Protocol for Solid-Phase Extraction of this compound from Urine

| Step | Procedure | Rationale |

| 1. Urine Pre-treatment | Collect urine from subjects administered with trifluoperazine. Centrifuge the pooled urine at 4000 rpm for 15 minutes to remove particulate matter. Adjust the pH of the supernatant to ~6.0 with a suitable buffer (e.g., 100 mM phosphate buffer).[14] | Centrifugation clarifies the sample, preventing clogging of the SPE cartridge. pH adjustment ensures that the analytes of interest are in the appropriate ionization state for retention on the SPE sorbent. |

| 2. SPE Cartridge Conditioning | Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. | Conditioning wets the sorbent and removes any potential contaminants from the cartridge, ensuring reproducible retention of the analytes. |

| 3. Sample Loading | Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min). | A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention. |

| 4. Washing | Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol. | The water wash removes salts and other polar interferences. The methanol wash removes non-polar, non-basic interferences. |

| 5. Elution | Elute the trifluoperazine and its metabolites from the cartridge with 5 mL of 5% ammonium hydroxide in methanol. | The basic elution solvent neutralizes the charge on the basic analytes, disrupting their interaction with the cation exchange sorbent and allowing for their elution. |

| 6. Evaporation and Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 1-2 mL) of the initial mobile phase for flash chromatography. | Evaporation concentrates the analytes. Reconstitution in the mobile phase ensures compatibility with the subsequent chromatographic step. |

Diagram of the Solid-Phase Extraction Workflow

Caption: Workflow for the solid-phase extraction of this compound.

Phase 2: Flash Chromatography for Crude Fractionation

Flash chromatography is an ideal technique for the initial purification of the crude extract obtained from SPE.[15] It allows for the separation of compounds with different polarities on a larger scale than analytical HPLC, providing enriched fractions of the target metabolite.

Protocol for Flash Chromatography

| Parameter | Condition | Rationale |

| Stationary Phase | Silica gel | A versatile and cost-effective stationary phase for the separation of moderately polar compounds. |

| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) | This solvent system provides good selectivity for phenothiazines and their metabolites. A gradient elution is used to effectively separate compounds with a range of polarities. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | Trifluoperazine and its metabolites contain a chromophore that allows for UV detection. |

| Fraction Collection | Collect fractions based on the UV chromatogram. | Fractions corresponding to the peak suspected to be this compound (based on preliminary analytical HPLC-MS analysis) are collected for further purification. |

Phase 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Preparative HPLC is the final step to obtain highly pure this compound.[16][17] It offers higher resolution than flash chromatography, allowing for the separation of closely related compounds.

Protocol for Preparative HPLC

| Parameter | Condition | Rationale |

| Column | A reversed-phase C18 column of appropriate dimensions (e.g., 250 x 21.2 mm, 5 µm) | C18 is a robust and widely used stationary phase for the separation of a broad range of drug molecules and their metabolites. |

| Mobile Phase | A gradient of acetonitrile in a volatile buffer (e.g., 10 mM ammonium bicarbonate, pH ~8) | A gradient elution allows for the efficient separation of the target metabolite from any remaining impurities. A volatile buffer is used to facilitate the removal of the mobile phase from the collected fractions by lyophilization. |

| Flow Rate | Dependent on the column dimensions (e.g., 20 mL/min) | The flow rate is optimized to achieve good separation without excessive run times. |

| Injection Volume | Scaled up from analytical methods, dependent on the concentration of the flash chromatography fraction. | The injection volume is maximized to increase throughput without overloading the column. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | Allows for the monitoring of the separation and targeted fraction collection. |

| Fraction Collection | Collect the peak corresponding to the retention time of the this compound reference standard. | Targeted collection ensures that only the peak of interest is collected, maximizing purity. |

Diagram of the Purification Workflow

Caption: Multi-step purification workflow for this compound.

Identity and Purity Confirmation: The Final Validation

Once the this compound has been isolated, its identity and purity must be rigorously confirmed using a combination of analytical techniques.

Analytical HPLC-UV

The purity of the isolated fraction should be assessed by analytical HPLC with UV detection. A single, sharp peak co-eluting with the certified reference standard is indicative of high purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement of the isolated compound, which can be used to confirm its elemental composition. The measured mass should be compared to the theoretical mass of this compound (C₂₁H₂₄F₃N₃OS, Exact Mass: 423.1592).[10]

Tandem Mass Spectrometry (MS/MS)

The fragmentation pattern of the isolated compound should be identical to that of the certified reference standard. This provides a high degree of confidence in the structural identity of the isolated metabolite.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation, ¹H and ¹³C NMR spectra of the isolated metabolite should be acquired. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Summary of Analytical Characterization Data

| Technique | Expected Outcome | Purpose |

| Analytical HPLC-UV | A single peak with the same retention time as the reference standard. | Purity assessment and confirmation of chromatographic identity. |

| High-Resolution Mass Spectrometry (HRMS) | Measured mass within 5 ppm of the theoretical mass of C₂₁H₂₄F₃N₃OS. | Confirmation of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern identical to that of the reference standard. | Structural confirmation. |

| NMR Spectroscopy (¹H, ¹³C) | Spectra consistent with the proposed structure of this compound. | Definitive structural elucidation. |

Conclusion

The isolation of this compound from in vivo metabolism is a multi-faceted process that requires a strategic approach, beginning with the procurement of a certified reference standard and culminating in rigorous analytical characterization. The workflow presented in this guide, which combines solid-phase extraction with multi-step chromatographic purification, provides a robust framework for obtaining this key metabolite in a highly pure form. The principles and techniques detailed herein are not only applicable to trifluoperazine but can also be adapted for the isolation of other drug metabolites, thereby advancing our understanding of drug disposition and its pharmacological consequences.

References

-

The In-Vitro Discovery of Trifluoperazine Metabolites: A Technical Guide. Benchchem.

-

What is the mechanism of Trifluoperazine Hydrochloride? Patsnap Synapse.

-

West, N. R., & Vogel, W. H. (1975). Absorption, Distribution and Excretion of Trifluoperazine in Rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318–335.

-

This compound. LGC Standards.

-

This compound. Axios Research.

-

Isolation and Purification of Drug Candidate Metabolites from Human Urine Samples. Agilent Technologies.

-

Javanbakht, M., Attaran, A. M., & Akbari-Aghdam, E. (2014). Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine. Journal of Chromatographic Science, 52(8), 835–842.

-

Idris, A. M. (2007). On-line coupling of solid-phase extraction, derivatization reaction and spectrophotometry by sequential injection analysis: application to trifluoperazine assay in human urine. Journal of Pharmacological and Toxicological Methods, 56(3), 330–335.

-

Huang, C. L., & Yeh, J. Z. (1970). Distribution, excretion and metabolism of trifluoperazine methiodide-C14 in rats. Neuropharmacology, 9(3), 235–242.

-

Javanbakht, M., Attaran, A. M., & Akbari-Aghdam, E. (2013). Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine. Journal of Chromatographic Science, 52(8), 835-42.

-

Breyer, U. (1977). Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues. Drug Metabolism and Disposition, 5(2), 97–103.

-

Breyer, U., & Schmalzing, G. (1977). Metabolism and Disposition of Trifluoperazine in the Rat. II. Kinetics After Oral and Intravenous Administration in Acutely and Chronically Treated Animals. Drug Metabolism and Disposition, 5(2), 104-110.

-

Ellis, J. F., et al. (2019). Systematic Isolation and Structure Elucidation of Urinary Metabolites Optimized for the Analytical-Scale Molecular Profiling Laboratory. Analytical Chemistry, 91(11), 7329–7336.

-

This compound. PubChem.

-

SOLID PHASE EXTRACTION APPLICATIONS MANUAL. NTK Kemi.

-

Validation results of trifluoperazine hydrochloride analysis in human plasma and urine. ResearchGate.

-

Trifluoperazine. PubChem.

-

Trifluoperazine N-glucuronide-d3. MedChemExpress.

-

Trifluoperazine Impurities and Related Compound. Veeprho.

-

How can I modify my flash chromatography method to separate chemically similar compounds? Biotage.

-

The Power of Preparative HPLC Systems. Teledyne Labs.

-

Principles in preparative HPLC. University of Warwick.

-

Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.

-

Trifluoperazine. LiverTox - NCBI Bookshelf.

-

Trifluoperazine for schizophrenia. PMC - NIH.

-

Trifluoperazine. Wikipedia.

-

Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate.

-

QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal.

-

A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. Federal Aviation Administration.

-

Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central.

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.

Sources

- 1. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 4. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound - CAS - 1549-88-8 | Axios Research [axios-research.com]

- 10. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. On-line coupling of solid-phase extraction, derivatization reaction and spectrophotometry by sequential injection analysis: application to trifluoperazine assay in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntk-kemi.com [ntk-kemi.com]

- 15. biotage.com [biotage.com]

- 16. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 17. warwick.ac.uk [warwick.ac.uk]

An In-Depth Technical Guide to the Biological Activity Screening of Trifluoperazine Sulfoxide

Preamble: The Metabolite Question in Drug Efficacy and Safety

In the lifecycle of a therapeutic agent, metabolism is a pivotal juncture. The parent compound, designed with specific pharmacological intent, is biotransformed into one or more metabolites. This process can lead to detoxification and inactivation, or it can produce new chemical entities with their own distinct biological activity profiles—sometimes beneficial, sometimes detrimental. Trifluoperazine (TFP), a first-generation phenothiazine antipsychotic, is a classic example. Its primary mechanism involves the potent antagonism of dopamine D2 receptors and inhibition of calmodulin.[1][2][3] TFP undergoes extensive hepatic metabolism, with one of its major metabolites being trifluoperazine sulfoxide (TFP-SO).[4][5]

A fundamental question for drug development and safety assessment is: Does this sulfoxide metabolite retain the biological activity of the parent drug? Is it an active contributor to the therapeutic effect, a silent partner, or a source of off-target effects? This guide provides a comprehensive framework for researchers to systematically screen and characterize the biological activity of this compound. We will move beyond a simple checklist of assays, instead focusing on building a logical, tiered screening cascade that yields a definitive activity profile. The protocols and strategies outlined herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and interpretable.

Section 1: The Strategic Framework for Screening

The core directive of our investigation is to compare the activity of TFP-SO against its parent compound, TFP. This necessitates a screening strategy that is both targeted and exploratory. We will begin by interrogating the known primary targets of TFP and progressively broaden our search to include other plausible interactions and pathway modulations.

Our screening cascade is structured in three tiers:

-

Tier 1: Primary Target Engagement. These are high-throughput, biochemical assays designed to answer a direct question: Does TFP-SO bind to the primary molecular targets of TFP? We will focus on the dopamine D2 receptor and calmodulin.

-

Tier 2: Functional Cellular Response. Positive hits from Tier 1, or even weak binders, must be evaluated in a cellular context. Binding does not always equate to functional modulation. These assays will determine if target engagement by TFP-SO translates into a measurable downstream cellular effect (e.g., signal transduction, cell proliferation).

-

Tier 3: Exploratory and Off-Target Profiling. Given the known polypharmacology of phenothiazines, it is prudent to investigate other potential activities.[6][7] This tier explores potential anticancer and antiviral effects, activities for which the parent compound, TFP, has shown promise.[8][9]

The entire workflow is conceptualized in the diagram below.

Caption: Tiered screening workflow for TFP-SO biological activity.

Section 2: Tier 1 Protocols - Primary Target Engagement

The foundational hypothesis for many phenothiazine metabolites is a significant reduction in pharmacological activity upon sulfoxidation.[10] Structural changes, particularly in the electrostatic potential around the ring system, are thought to weaken interaction with targets like the dopamine receptor.[10] Tier 1 assays are designed to quantify this predicted loss of affinity.

Dopamine D2 Receptor Binding Assay

Causality: The primary antipsychotic effect of TFP is mediated by its high-affinity antagonism of the D2 receptor.[2][11] Therefore, the first and most critical test is to determine if TFP-SO binds to this receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this determination.[12][13]

Methodology: Competitive Radioligand Binding Assay

-

Receptor Source Preparation:

-

Homogenize porcine or rat striatal tissue (a region rich in D2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

-

-

Assay Execution:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand ([³H]-Spiperone, a high-affinity D2 antagonist).

-

Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

Competition: Receptor membranes + radioligand + increasing concentrations of test compound (TFP-SO or TFP), typically from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Add 50 µL of receptor membrane preparation (approx. 100-200 µg protein) to each well.

-

Add 25 µL of the appropriate competitor solution (buffer for Total, Haloperidol for NSB, TFP-SO/TFP for Competition).

-

Add 25 µL of [³H]-Spiperone at a final concentration near its Kd (typically 0.1-0.5 nM).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding DPM - NSB DPM.

-

Plot the percentage of specific binding against the log concentration of the competitor (TFP-SO or TFP).

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Calmodulin (CaM) Antagonism Assay

Causality: Phenothiazines are well-documented calmodulin antagonists, binding to it in a Ca²⁺-dependent manner.[14] This inhibition can affect numerous downstream cellular processes and may contribute to both therapeutic and side effects.[15][16] Comparing the anti-CaM potency of TFP and TFP-SO is crucial for a complete profile.[15]

Methodology: Phosphodiesterase (PDE) Activation Inhibition Assay

-

Principle: Calmodulin, when activated by Ca²⁺, stimulates the activity of cyclic nucleotide phosphodiesterase (PDE1). An antagonist will prevent this stimulation. The assay measures the inhibition of this CaM-dependent PDE1 activity.

-

Reagents:

-

Bovine brain Calmodulin

-

Bovine heart PDE1

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 100 µM CaCl₂)

-

Substrate: cAMP

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Malachite Green reagent for phosphate detection

-

-

Assay Execution:

-

In a 96-well plate, add assay buffer containing CaM and PDE1.

-

Add increasing concentrations of TFP-SO or TFP (control antagonist) to the wells. Incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding the substrate, cAMP (final concentration ~200 µM). Incubate for 30 minutes at 30°C. (PDE1 converts cAMP to AMP).

-

Add 5'-Nucleotidase to the reaction. Incubate for another 20 minutes at 30°C. (This enzyme converts AMP to adenosine and inorganic phosphate, Pi).

-

Stop the reaction and develop the color by adding Malachite Green reagent.

-

Read the absorbance at ~620 nm. The amount of phosphate produced is directly proportional to PDE1 activity.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of PDE1 inhibition versus the log concentration of TFP-SO or TFP.

-

Use non-linear regression to calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the CaM-stimulated PDE1 activity.

-

| Parameter | Expected Outcome for TFP | Predicted Outcome for TFP-SO | Rationale |

| D2 Receptor Ki | High Affinity (Sub-nanomolar to low nanomolar) | Significantly Lower Affinity (High nanomolar to micromolar, or no binding) | Sulfoxidation alters the electronic and conformational properties of the phenothiazine ring, disrupting the key interactions required for high-affinity receptor binding.[10] |

| CaM Inhibition IC₅₀ | Potent Inhibition (Low micromolar) | Significantly Weaker Inhibition (High micromolar or inactive) | Studies on other phenothiazines like chlorpromazine show that the sulfoxide metabolite is a much weaker CaM antagonist.[15] This is a class effect we expect to observe. |

| Table 1: Predicted Tier 1 Screening Outcomes for TFP vs. TFP-SO. |

Section 3: Tier 2 Protocols - Functional Cellular Response

Biochemical binding affinity is a critical piece of the puzzle, but it doesn't describe the full picture. A compound might bind but fail to elicit a functional response (a neutral antagonist) or act as an agonist, partial agonist, or inverse agonist. Tier 2 assays, performed in living cells, are essential to functionally validate the findings from Tier 1.

D2-Mediated cAMP Functional Assay

Causality: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of the D2 receptor by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist (like TFP) will block this effect. This assay will determine if TFP-SO can block the dopamine-induced reduction in cAMP.

Caption: Dopamine D2 receptor Gi-coupled signaling pathway.

Methodology: Cell-Based cAMP Assay

-

Cell Line: Use a stable cell line engineered to express the human dopamine D2 receptor, such as HEK293-D2 or CHO-D2 cells. Cell lines with integrated biosensors (e.g., cAMP Nomad) can provide a direct fluorescence readout.[17][18]

-

Assay Protocol (Antagonist Mode):

-

Plate the D2-expressing cells in a 96- or 384-well plate and grow to confluency.

-

Replace the growth medium with stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation and amplify the signal.

-

Add increasing concentrations of the test compound (TFP-SO or TFP) to the wells and pre-incubate for 15-30 minutes.

-

Add a fixed concentration of an agonist (e.g., dopamine or quinpirole) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This provides a large signal window for detecting antagonism.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a fluorescence biosensor-based plate reader).

-

-

Data Analysis:

-

Normalize the data, setting the response with agonist alone as 0% inhibition and the basal (no agonist) level as 100% inhibition.

-

Plot the percentage of inhibition versus the log concentration of the antagonist (TFP-SO or TFP).

-

Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound as an antagonist.

-

Section 4: Tier 3 Protocols - Exploratory and Off-Target Profiling

Drug repurposing is a powerful strategy in pharmacology. The parent drug, TFP, has been investigated for novel applications beyond its antipsychotic use, notably in oncology and virology.[8][9] It is therefore a logical and valuable extension of our screening to assess whether TFP-SO shares any of these activities.

Anticancer Activity Screening

Causality: TFP has been shown to induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer (CRC) cells.[9] The mechanism is complex but may be linked to its calmodulin antagonism and other off-target effects.[6] Screening TFP-SO against a panel of cancer cell lines is a direct way to test for potential antiproliferative effects.

Methodology: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Lines: Select a panel of relevant cancer cell lines. Based on existing literature for TFP, human colorectal cancer lines like HCT116 and DLD-1 are excellent starting points.[9] Include a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.

-

Assay Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of TFP-SO and TFP (e.g., 0.1 µM to 100 µM) for 48 or 72 hours.

-

After the incubation period, measure cell viability.

-

For MTT: Add MTT reagent, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO) and read absorbance at ~570 nm.

-

For CellTiter-Glo®: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read luminescence on a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to vehicle-treated control cells.

-

Plot viability versus the log concentration of the test compound.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

-

Antiviral Activity Screening

Causality: TFP has been identified as an inhibitor of viral replication for both RNA (VSV) and DNA (HSV-1) viruses.[8] This effect is linked to its ability to induce phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) via the PERK kinase, a key event in the integrated stress response that can halt viral protein synthesis.[8]

Methodology: Viral Replication Assay

-

System Setup:

-

Cells: Use a susceptible cell line, such as A549 (human lung adenocarcinoma).[8]

-

Viruses: Use reporter viruses, such as VSV-GFP or HSV-1-GFP, where viral replication can be easily quantified by green fluorescent protein expression.

-

-

Assay Protocol:

-

Plate A549 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of TFP-SO or TFP for 12 hours.

-

Infect the cells with VSV-GFP or HSV-1-GFP at a specific multiplicity of infection (MOI).

-

Incubate for 12-24 hours (depending on the virus).

-

Quantify viral replication by:

-

Microscopy/Imaging: Capture fluorescence images to visually assess the reduction in GFP-positive cells.

-

qPCR: Extract total RNA (for VSV) or genomic DNA (for HSV-1) and perform quantitative PCR to measure the level of viral transcripts or genomes, respectively.[8]

-

-

-

Data Analysis:

-

Determine the EC₅₀, the concentration of the compound that reduces viral replication by 50%, by plotting the percentage of viral replication against the log concentration of the compound.

-

Section 5: Synthesis and Conclusion

The systematic application of this three-tiered screening cascade will generate a robust and comprehensive biological activity profile for this compound. The expected outcome, based on existing knowledge of phenothiazine sulfoxides, is that TFP-SO will be substantially less active than its parent compound, TFP, at the primary neurological targets (D2 receptor and calmodulin).[10][15]

However, the exploratory screening in Tier 3 holds the potential for discovering novel, unexpected activities. The polypharmacology of the phenothiazine scaffold means that even a structurally modified metabolite could possess a unique biological fingerprint.[7][19] By rigorously comparing the activity of TFP-SO to TFP across these diverse biological systems, researchers can definitively classify its role—whether as an inactive metabolite destined for excretion or as a compound with its own pharmacological significance. This knowledge is paramount for understanding the complete clinical profile of trifluoperazine and serves as a model for the comprehensive evaluation of drug metabolites in modern drug development.

References

- Vertex AI Search. (2025). Pharmacology of Trifluoperazine; Phamacokinetics, Mechanism of Action, Uses, Effects.

-

Weiss, B., Prozialeck, W. C., & Wallace, T. L. (1982). Inhibition of calmodulin by phenothiazines and related drugs: Structure-activity relationships. Journal of Pharmacology and Experimental Therapeutics, 222(3), 509-516. Retrieved from [Link]

-

Hait, W. N., & Lee, G. L. (1985). Characteristics of the cytotoxic effects of the phenothiazine class of calmodulin antagonists. Biochemical Pharmacology, 34(21), 3973-3978. Retrieved from [Link]

-

Guerini, D., & Carafoli, E. (1991). The effects of phenothiazines and other calmodulin antagonists on the sarcoplasmic and endoplasmic reticulum Ca(2+) pumps. Journal of Biological Chemistry, 266(28), 18820-18825. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Trifluoperazine Hydrochloride?. Retrieved from [Link]

-

Lackner, M. R., et al. (2021). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE, 16(10), e0258130. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

-

Gaertner, H. J., & Breyer-Pfaff, U. (1979). Metabolism and Disposition of Trifluoperazine in the Rat. II. Kinetics After Oral and Intravenous Administration in Acutely and Chronically Treated Animals. Drug Metabolism and Disposition, 7(5), 277-282. Retrieved from [Link]

-

Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]

-

Breyer, U., & Gaertner, H. J. (1977). Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues. Drug Metabolism and Disposition, 5(2), 97-103. Retrieved from [Link]

-

West, N. R., & Vogel, W. H. (1975). Absorption, Distribution and Excretion of Trifluoperazine in Rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318-335. Retrieved from [Link]

-

Dahl, S. G., et al. (1982). Structural changes by sulfoxidation of phenothiazine drugs. Journal of Pharmaceutical Sciences, 71(11), 1259-1263. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gajewiak, J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 665. Retrieved from [Link]

-

Levin, R. M., & Weiss, B. (1979). Inhibition of calmodulin by phenothiazines and related drugs: structure-activity relationships. Journal of Pharmacology and Experimental Therapeutics, 208(3), 454-459. Retrieved from [Link]

-

Nguyen, Q. T., et al. (2010). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Nature Methods, 7(8), 643-649. Retrieved from [Link]

-

Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoperazine. Retrieved from [Link]

-

Wieronska, J. M., & Pilc, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Neuroscience, 14, 3. Retrieved from [Link]

-

Asif, M. (2022). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 27(19), 6528. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

Arnt, J. (2000). Screening models for antipsychotic drugs. ResearchGate. Retrieved from [Link]

-

Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. Retrieved from [Link]

-

Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science. Retrieved from [Link]

-

Wieronska, J. M., & Pilc, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed. Retrieved from [Link]

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.

-

PubChem. (n.d.). Trifluoperazine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Trifluoperazine Hydrochloride used for?. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2022). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 144(36), 16416-16422. Retrieved from [Link]

-

Veeprho. (n.d.). Trifluoperazine Sulphoxide | CAS 1549-88-8. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Trifluoperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

-

NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page. Retrieved from [Link]

-

Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. Retrieved from [Link]

-

Axios Research. (n.d.). This compound - CAS - 1549-88-8. Retrieved from [Link]

-

Li, Y., et al. (2022). The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. Frontiers in Immunology, 13, 1042502. Retrieved from [Link]

-

MedlinePlus. (2025). Trifluoperazine. Retrieved from [Link]

-

Midha, K. K., et al. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380-382. Retrieved from [Link]

-

Simpson, G. M., et al. (1989). Trifluoperazine plasma levels and clinical response. Journal of Clinical Psychopharmacology, 9(5), 340-346. Retrieved from [Link]

-

Wu, C. H., et al. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. International Journal of Molecular Sciences, 20(18), 4505. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 3. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

- 7. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]

- 8. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Trifluoperazine Hydrochloride used for? [synapse.patsnap.com]

- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Research Portal [researchdiscovery.drexel.edu]

- 15. Characteristics of the cytotoxic effects of the phenothiazine class of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of phenothiazines and other calmodulin antagonists on the sarcoplasmic and endoplasmic reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. innoprot.com [innoprot.com]

- 19. Phenothiazine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Discovery and Initial Identification of Trifluoperazine Metabolites

Introduction: The Rationale for Metabolite Identification in Trifluoperazine Drug Development

Trifluoperazine is a first-generation antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic action is mainly attributed to its antagonism of dopamine D2 receptors in the brain.[1][2] Like most pharmaceuticals, trifluoperazine undergoes extensive metabolism, primarily in the liver, which is a critical determinant of its pharmacokinetic profile, therapeutic efficacy, and potential for adverse effects.[1][3] The characterization of its metabolic pathways is, therefore, a cornerstone of its preclinical and clinical assessment.

This technical guide provides a comprehensive overview of the core methodologies employed in the discovery and initial identification of trifluoperazine metabolites. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale that underpins the experimental design, ensuring a robust and self-validating approach to metabolite profiling.

Core Methodologies: A Workflow for In Vitro Metabolite Discovery

The initial identification of drug metabolites is predominantly conducted using in vitro systems that recapitulate the metabolic machinery of the liver. Among these, human liver microsomes (HLMs) are a preferred model for their rich concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and some phase II enzymes like UDP-glucuronosyltransferases (UGTs).[4][5][6] The use of HLMs offers a cost-effective, high-throughput, and mechanistically focused approach to studying drug metabolism.[4][6]

Experimental Workflow for Trifluoperazine Metabolite Identification

Caption: A typical experimental workflow for the in vitro identification of trifluoperazine metabolites.

Detailed Protocol: In Vitro Metabolism of Trifluoperazine in Human Liver Microsomes

This protocol outlines the steps for a typical in vitro metabolism experiment with trifluoperazine using HLMs.

Materials:

-

Trifluoperazine

-

Human Liver Microsomes (HLMs)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

Acetonitrile (cold)

-

Incubator or water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of the Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, HLMs, and trifluoperazine at the desired concentration. For investigating glucuronidation, include UDPGA in the mixture.[3]

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[3]

-

Initiation of the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). This incubation time should be within the linear range of metabolite formation.[3]

-

Termination of the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will also precipitate the microsomal proteins.[3]

-

Protein Precipitation and Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.[3]

-

Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.

Analytical Identification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the analytical cornerstone for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[3]

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[3]

-

Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., 50 x 4.6 mm, 3 µm), is commonly used.[7]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium bicarbonate) is often employed.[7]

-

Flow Rate: A typical flow rate is around 0.55 mL/min.[3]

-

Detection Mode: For initial identification, a full scan MS is used to detect potential metabolites. For structural elucidation, tandem MS (MS/MS) is performed on the ions of interest. For quantification, Multiple Reaction Monitoring (MRM) mode is used, which monitors specific precursor-to-product ion transitions for the parent drug and its metabolites.[3]

Procedure:

-

Sample Injection: Inject a fixed volume of the supernatant from the in vitro incubation onto the HPLC system.[3]

-

Chromatographic Separation: The parent drug and its metabolites are separated based on their polarity as they pass through the HPLC column.[3]

-

Mass Spectrometric Detection: The eluting compounds are ionized (typically by ESI in positive mode) and detected by the mass spectrometer.

-

Data Analysis: The data is processed to identify peaks corresponding to the parent drug and potential metabolites. The mass spectra and fragmentation patterns are then analyzed to propose the structures of the metabolites.

Metabolic Pathways and Identified Metabolites of Trifluoperazine

Trifluoperazine undergoes extensive phase I and phase II metabolism. The primary metabolic pathways are mediated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs).[3]

Major Metabolic Pathways of Trifluoperazine

Sources

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of Trifluoperazine Sulfoxide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic techniques used for the structural elucidation of trifluoperazine sulfoxide. As a key metabolite of the widely used antipsychotic drug trifluoperazine, a thorough understanding of its structure is paramount for metabolism studies, drug safety, and the development of related compounds. This document moves beyond a simple recitation of methods to provide a field-proven rationale for experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction: The Significance of Trifluoperazine and Its Sulfoxide Metabolite

Trifluoperazine is a phenothiazine-class antipsychotic agent primarily used in the management of schizophrenia.[1] Its therapeutic action is attributed to its antagonist activity at dopamine D1 and D2 receptors in the brain.[2] Like many pharmaceuticals, trifluoperazine undergoes extensive metabolism in the body, with one of the principal transformation pathways being sulfoxidation of the phenothiazine ring system.[3] This metabolic conversion to this compound significantly alters the molecule's physicochemical properties and pharmacological activity.[4] Therefore, the unambiguous structural identification of this metabolite is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the definitive structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond and through-space connectivities provides an unparalleled level of structural detail. This guide will detail the application of a suite of NMR experiments for the complete structural assignment of this compound.

The NMR-Based Approach to Structural Elucidation: A Strategic Workflow

The structural elucidation of this compound via NMR is a systematic process that begins with simple one-dimensional (1D) experiments and progresses to more complex two-dimensional (2D) techniques. Each experiment provides a specific piece of the structural puzzle, and together they form a cohesive and self-validating dataset.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

For optimal results, high-purity this compound is required. If not commercially available as a certified reference material, it can be synthesized from trifluoperazine via oxidation.

Protocol for NMR Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

1D NMR Experiments:

-

¹H NMR (Proton): This is the foundational experiment, providing information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

-

¹³C NMR (Carbon-13): This experiment reveals the number of chemically distinct carbon atoms in the molecule. Due to the low natural abundance of ¹³C, this experiment typically requires a longer acquisition time.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule, such as the protons on the phenothiazine ring and the piperazine side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC, and for assigning quaternary (non-protonated) carbons.

Spectral Analysis and Structural Elucidation: A Guided Interpretation

The following sections detail the expected NMR spectral features of this compound and how to interpret them to confirm its structure. The chemical shift values provided are based on literature data and predictive models and should be considered as representative.

¹H and ¹³C NMR Spectral Data

The introduction of the sulfoxide group significantly alters the electronic environment of the phenothiazine ring system compared to the parent trifluoperazine. This results in characteristic downfield shifts for the aromatic protons and carbons, particularly those in close proximity to the sulfur atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~7.5 - 7.8 | ~125 - 128 |

| 3 | ~7.3 - 7.6 | ~128 - 131 |

| 4 | ~7.2 - 7.5 | ~120 - 123 |

| 6 | ~7.1 - 7.4 | ~118 - 121 |

| 7 | ~7.0 - 7.3 | ~115 - 118 |

| 8 | ~7.2 - 7.5 | ~123 - 126 |

| 9 | ~7.6 - 7.9 | ~126 - 129 |

| 1' | ~4.1 - 4.4 | ~45 - 48 |

| 2' | ~1.9 - 2.2 | ~25 - 28 |

| 3' | ~2.4 - 2.7 | ~53 - 56 |

| 4', 8' | ~2.5 - 2.8 | ~55 - 58 |

| 5', 7' | ~2.3 - 2.6 | ~46 - 49 |

| 6' (N-CH₃) | ~2.2 - 2.5 | ~45 - 48 |

| CF₃ | - | ~122 - 125 (q) |

Note: These are predicted values and may vary based on experimental conditions.

2D NMR Correlation Analysis

The true power of NMR in structural elucidation lies in the interpretation of 2D correlation spectra.

COSY Analysis: The COSY spectrum will reveal the coupling network of the aliphatic side chain. For instance, the protons on C-1' will show a correlation to the protons on C-2', which in turn will show a correlation to the protons on C-3'. This allows for the unambiguous assignment of the propyl linker. Similarly, correlations between the aromatic protons on the phenothiazine rings will help in their assignment.

HSQC Analysis: The HSQC spectrum will provide a direct link between the proton and carbon resonances. For example, the proton signal assigned to H-1' from the COSY spectrum will show a cross-peak to the carbon signal of C-1'. This allows for the confident assignment of all protonated carbons.

HMBC Analysis: The HMBC spectrum is the key to connecting the different structural fragments. Crucial long-range correlations will be observed between:

-

The protons of the propyl side chain (H-1', H-2', H-3') and the carbons of the phenothiazine ring system, confirming the attachment point of the side chain to the nitrogen atom.

-

The protons of the piperazine ring and the propyl side chain, confirming their connectivity.

-

The aromatic protons and the quaternary carbons within the phenothiazine rings, aiding in the complete assignment of the aromatic system.

Conclusion: A Self-Validating Approach to Structural Integrity

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. The interlocking nature of the data from COSY, HSQC, and HMBC experiments provides a self-validating framework, ensuring high confidence in the final structural assignment. This detailed structural information is indispensable for understanding the metabolic fate of trifluoperazine and for the continued development of safe and effective pharmaceuticals.

References

- Dachtler, M., Händel, H., Glaser, T., Lindquist, D., Hawk, R. M., Karson, C. N., Komoroski, R. A., & Albert, K. (2000). Identification of trifluoperazine metabolites using HPLC-NMR of test mixtures. Magnetic Resonance in Chemistry, 38(11), 951–956.

- Lindquist, D. M., Dachtler, M., Hawk, R. M., Karson, C. N., Albert, K., & Komoroski, R. A. (2000). Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain. Magnetic Resonance in Medicine, 43(5), 756–759.

-

PubChem. (n.d.). Trifluoperazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Trifluoperazine. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

- Peretto, I., & Riva, E. (1981). Metabolism of trifluoperazine in the rat. Journal of Pharmaceutical and Biomedical Analysis, 9(5), 423-428.

- Jaworski, T. J., Hawes, E. M., Hubbard, J. W., & Midha, K. K. (1991). The metabolism of trifluoperazine in humans. Xenobiotica, 21(11), 1451-1460.

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

Sources

- 1. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoperazine(117-89-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trifluoperazine Sulfoxide

Executive Summary

Trifluoperazine, a cornerstone phenothiazine antipsychotic, undergoes extensive hepatic metabolism, primarily through sulfoxidation, yielding trifluoperazine sulfoxide. The characterization of this major metabolite is critical for comprehensive pharmacokinetic, toxicological, and drug metabolism studies. This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, specifically focusing on its fragmentation pattern under tandem mass spectrometry (MS/MS) conditions. We will dissect the fragmentation pathways, elucidate the structure of key product ions, and present a validated methodology for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this key metabolic transformation for robust bioanalytical assay development.

Introduction: The Significance of Trifluoperazine Metabolism